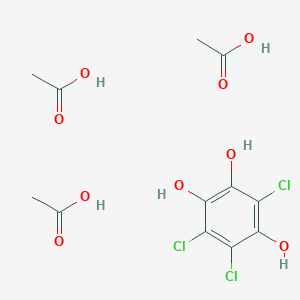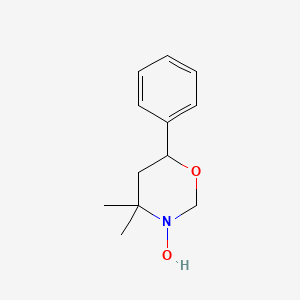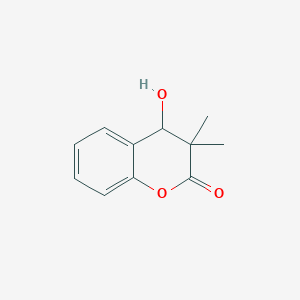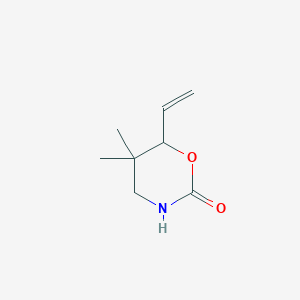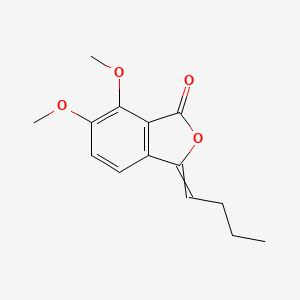![molecular formula C24H27N3O B14267782 2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol CAS No. 138615-32-4](/img/structure/B14267782.png)
2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol is a complex organic compound that belongs to the class of naphthotriazoles This compound is characterized by the presence of a naphthalene ring fused with a triazole ring and an octylphenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol typically involves the reaction of 2-hydroxynaphthalene with an appropriate triazole derivative under specific conditions. One common method includes the use of acetohydroxamic acid as a catalyst under microwave heating at 80°C . The reaction yields the desired compound with a moderate yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced naphthotriazole derivatives.
Substitution: Formation of alkylated phenol derivatives.
科学的研究の応用
2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol involves its interaction with specific molecular targets. For instance, as a PTP1B inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby modulating insulin signaling pathways . This interaction is crucial for its potential therapeutic effects in managing diabetes.
類似化合物との比較
Similar Compounds
Uniqueness
2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol is unique due to its specific structural features, including the octylphenol moiety, which imparts distinct chemical properties and potential applications. Its ability to act as a PTP1B inhibitor sets it apart from other similar compounds, making it a valuable molecule for scientific research and potential therapeutic use.
特性
CAS番号 |
138615-32-4 |
|---|---|
分子式 |
C24H27N3O |
分子量 |
373.5 g/mol |
IUPAC名 |
2-benzo[e]benzotriazol-2-yl-4-octylphenol |
InChI |
InChI=1S/C24H27N3O/c1-2-3-4-5-6-7-10-18-13-16-23(28)22(17-18)27-25-21-15-14-19-11-8-9-12-20(19)24(21)26-27/h8-9,11-17,28H,2-7,10H2,1H3 |
InChIキー |
FCQFHRWENJBGJZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC(=C(C=C1)O)N2N=C3C=CC4=CC=CC=C4C3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1H-1,2,4-Triazol-1-yl)methyl]-2,3-dihydro-1H-inden-1-one](/img/structure/B14267709.png)
![4-[(4-Methylanilino)methyl]-1,3,6-triphenylpyridin-2(1H)-one](/img/structure/B14267714.png)
![{2-[Methoxy(dimethyl)silyl]ethene-1,1-diyl}bis(trimethylsilane)](/img/structure/B14267717.png)
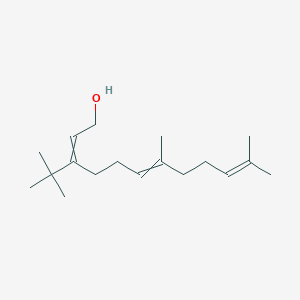

![Dimethyl 2-[(diethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14267732.png)
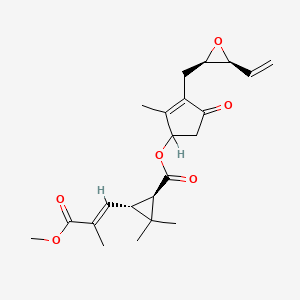
![1-[(3,4-Dimethoxyphenyl)methyl]-4-methylazetidin-2-one](/img/structure/B14267739.png)
